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Oxolan-2-ylmethanesulfonyl fluoride

Cat. No.: B12314772
M. Wt: 168.19 g/mol
InChI Key: AYLTULXOGTXQSU-UHFFFAOYSA-N
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Description

Oxolan-2-ylmethanesulfonyl fluoride is a chemical compound with the CAS Number 1935365-28-8 and the molecular formula C5H9FO3S, which corresponds to a molecular weight of 168.19 g/mol . Its structure can be represented by the SMILES notation O=S(CC1OCCC1)(F)=O . As a sulfonyl fluoride derivative incorporating a tetrahydrofuran (oxolane) ring, this compound is of significant interest in advanced chemical synthesis and drug discovery research. Sulfonyl fluoride functional groups are increasingly valued in chemical biology and medicinal chemistry for their selective reactivity, particularly in the development of covalent inhibitors and activity-based probes that target serine and threonine hydrolases . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to contact our technical support team for detailed information on purity, specific application protocols, and custom sourcing options.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9FO3S B12314772 Oxolan-2-ylmethanesulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-2-ylmethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3S/c6-10(7,8)4-5-2-1-3-9-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLTULXOGTXQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Oxolan 2 Ylmethanesulfonyl Fluoride

Direct Synthetic Routes for Aliphatic Sulfonyl Fluorides

The direct synthesis of aliphatic sulfonyl fluorides has been a significant area of research, driven by the increasing importance of the sulfonyl fluoride (B91410) moiety in various scientific fields. nih.govnih.gov These methods aim to construct the C-SO₂F bond directly, often from readily available starting materials.

Fluorosulfonylation Reactions

Fluorosulfonylation reactions represent a powerful class of transformations that introduce the fluorosulfonyl group (–SO₂F) into organic molecules. Recent advancements, particularly in radical chemistry, have expanded the toolkit for synthesizing aliphatic sulfonyl fluorides. nih.govresearchgate.net

The conversion of alkyl halides to sulfonyl fluorides can be achieved through radical-mediated pathways. This process generally involves the generation of an alkyl radical from an alkyl halide precursor, typically through photoredox catalysis or other radical initiation methods. nih.gov This reactive alkyl radical is then trapped by a sulfur dioxide surrogate and a fluoride source to form the desired aliphatic sulfonyl fluoride. The fundamental steps of radical initiation, propagation, and termination are central to this transformation. youtube.com The propagation phase involves the reaction of the generated carbon radical with a suitable fluorosulfonyl source. youtube.com

A significant breakthrough in the synthesis of aliphatic sulfonyl fluorides is the radical hydrofluorosulfonylation of unactivated alkenes. nih.gov This approach allows for the direct conversion of C=C double bonds into the corresponding sulfonyl fluorides. One notable method employs a redox-active radical precursor, 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI), to generate the fluorosulfonyl radical (•SO₂F). nih.govresearchgate.net This method is characterized by its mild, metal-free conditions and has been successfully applied to the late-stage functionalization of complex molecules like natural products and drugs. nih.govresearchgate.net The reaction proceeds with broad substrate scope and functional group tolerance. researchgate.net

Table 1: Examples of Radical Hydrofluorosulfonylation of Alkenes

Alkene Substrate Photocatalyst/Hydrogen Donor Product Yield (%) Reference
Dec-1-ene ODA / 1,4-CHD Decane-1-sulfonyl fluoride 75 researchgate.net
(But-3-en-1-yloxy)(tert-butyl)dimethylsilane ODA / 1,4-CHD 4-((tert-Butyldimethylsilyl)oxy)butane-1-sulfonyl fluoride 72 researchgate.net
N-Allyl-4-methylbenzenesulfonamide ODA / 1,4-CHD N-(3-(Fluorosulfonyl)propyl)-4-methylbenzenesulfonamide 68 researchgate.net

ODA: Oxygen-doped anthanthrene; 1,4-CHD: 1,4-cyclohexadiene. Data sourced from research on mild, metal-free hydro-fluorosulfonylation. researchgate.net

Electrochemical methods offer a green and efficient alternative for synthesizing sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants. acs.orgresearchgate.net These techniques can be applied to various starting materials. An electroreductive strategy has been developed for the radical hydroxyl fluorosulfonylation of alkenes using sulfuryl chlorofluoride (FSO₂Cl) and molecular oxygen from the air. nih.gov This process generates versatile β-hydroxy sulfonyl fluorides, which can be further transformed into other valuable aliphatic sulfonyl fluorides. nih.gov The reaction is noted for its mild conditions and excellent functional group compatibility. nih.gov

Another electrochemical approach involves the direct conversion of thiols and disulfides using potassium fluoride as an inexpensive and safe fluoride source. acs.orgrsc.org This oxidant-free method proceeds in a biphasic mixture with graphite (B72142) and stainless steel electrodes, providing the target sulfonyl fluorides in good yields. acs.org The mechanism is believed to involve the anodic oxidation of the thiol to a disulfide, which is then further oxidized and reacts with fluoride ions to form the sulfonyl fluoride. acs.org

More recent developments have demonstrated the electrochemical fluorosulfonylation of allenols in a continuous-flow system, yielding novel tetrasubstituted alkenylsulfonyl fluorides without the need for catalysts or electrolytes. acs.orgfigshare.com

Conversions from Sulfur-Containing Precursors

An alternative strategy involves the conversion of existing sulfur-containing functional groups into sulfonyl fluorides. This is a common and reliable route, often starting from thiols, disulfides, or sulfonic acids. nih.gov

The oxidation of thiols and disulfides provides a direct route to sulfonyl fluorides. Several methods have been developed to achieve this transformation. One approach utilizes Selectfluor™ as both an oxidant and an electrophilic fluorine source to convert disulfides into aryl and alkyl sulfonyl fluorides. rsc.org

A more recent, environmentally friendly method involves reacting thiols or disulfides with SHC5® (a stable chlorinating agent) and potassium fluoride (KF). sciencedaily.com This process is lauded for being safe, low-cost, and producing only non-toxic salts as by-products, making it suitable for large-scale industrial production. sciencedaily.com

Electrochemical synthesis, as mentioned previously, also provides a powerful method for converting thiols and disulfides into sulfonyl fluorides under mild, oxidant-free conditions. acs.org This method is notable for its use of readily available starting materials and a cost-efficient fluoride source. acs.org

Table 2: Comparison of Methods for Synthesizing Sulfonyl Fluorides from Thiols/Disulfides

Method Reagents Key Features Reference
Chemical Oxidation Disulfides, Selectfluor™, water Serves as both oxidant and fluorine source. rsc.org
Green Chemistry Process Thiols/Disulfides, SHC5®, KF Safe, low-cost, minimal environmental impact, scalable. sciencedaily.com
Electrochemical Oxidation Thiols/Disulfides, KF, pyridine Avoids stoichiometric oxidants; uses inexpensive fluoride source. acs.org
From Sulfonic Acids or Sulfonates

The conversion of sulfonic acids or their corresponding salts to sulfonyl fluorides represents a common and effective strategy. For the synthesis of Oxolan-2-ylmethanesulfonyl fluoride from (tetrahydrofuran-2-yl)methanesulfonic acid or its salt, several reagents can be employed.

One approach involves the use of thionyl fluoride (SOF₂). This method has been shown to be highly effective for the deoxyfluorination of both aliphatic and aromatic sulfonic acid sodium salts, often providing high yields within a short reaction time. theballlab.comrsc.orgresearchgate.net The reaction is typically conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. theballlab.comnih.gov While alkyl substitution generally does not impede the reaction, the specific conditions for the (tetrahydrofuran-2-yl)methanesulfonyl fluoride would require optimization. theballlab.com

Another effective reagent is Xtalfluor-E®, a bench-stable solid. This deoxyfluorination agent allows for the conversion of both sulfonic acids and their salts to sulfonyl fluorides under milder conditions compared to other methods. theballlab.comresearchgate.netnih.govresearchgate.net The reaction demonstrates broad substrate scope, including alkyl sulfonic acids, and proceeds in good to excellent yields. theballlab.comresearchgate.net

A one-pot, two-step protocol has also been developed where the sulfonic acid is first converted to the corresponding sulfonyl chloride in situ using cyanuric chloride, followed by a halogen exchange with a fluoride source like potassium bifluoride (KHF₂). nih.gov

Table 1: Illustrative Reagents for the Conversion of Sulfonic Acids to Sulfonyl Fluorides

ReagentPrecursorGeneral ConditionsKey Advantages
Thionyl Fluoride (SOF₂)Sulfonic Acid Sodium SaltDMF, elevated temperatureHigh yields, short reaction times theballlab.comrsc.orgresearchgate.net
Xtalfluor-E®Sulfonic Acid or SaltMilder conditionsBench-stable solid, good for alkyl substrates theballlab.comresearchgate.netnih.govresearchgate.net
Cyanuric Chloride / KHF₂Sulfonic AcidOne-pot, two-stepReadily available reagents
From Sulfonyl Hydrazides

The transformation of sulfonyl hydrazides into sulfonyl fluorides offers another direct synthetic route. While specific examples for (tetrahydrofuran-2-yl)methanesulfonyl hydrazide are not prevalent in the literature, general methods for the fluorination of sulfonyl hydrazides are established. One such method involves the use of fluorine gas. researchgate.net Another approach utilizes electrochemical conditions with Et₃N·3HF. researchgate.net These methods have been shown to produce various sulfonyl fluorides in good yields. researchgate.net

Decarboxylative Fluorosulfonylation Strategies

Decarboxylative strategies offer a convergent approach to sulfonyl fluorides from readily available carboxylic acids. A copper-catalyzed direct decarboxylative fluorosulfonylation of aliphatic carboxylic acids has been reported. rsc.org This method allows for the single-step synthesis of structurally diverse sulfonyl fluorides from primary, secondary, and tertiary carboxylic acids under mild conditions. rsc.org Applying this to (tetrahydrofuran-2-yl)acetic acid could potentially yield this compound.

Another approach involves a photomediated iron-catalyzed decarboxylative sulfonylation. chemistryviews.org While this method primarily yields sulfones, modifications could potentially be adapted for sulfonyl fluoride synthesis. More directly, a photocatalyzed decarboxylative polyfluoroarylation of aliphatic carboxylic acids has been developed, showcasing the utility of photoredox catalysis in forming C-F bonds from carboxylic acid precursors. nih.govnih.gov

Indirect Synthetic Strategies for this compound

Indirect methods typically involve the synthesis of a sulfonyl halide precursor, most commonly a sulfonyl chloride, which is then converted to the desired sulfonyl fluoride.

Halogen Exchange from Sulfonyl Chlorides

The most common indirect route to sulfonyl fluorides is through the halogen exchange of the corresponding sulfonyl chlorides. organic-chemistry.org This method is applicable to a wide range of substrates, including alkylsulfonyl chlorides. nih.gov The precursor, (tetrahydrofuran-2-yl)methanesulfonyl chloride, can be synthesized from (tetrahydrofuran-2-yl)methanesulfonic acid using reagents like thionyl chloride. orgsyn.org

A simple and mild procedure for the direct chloride-to-fluoride exchange involves using an aqueous solution of potassium fluoride (KF). nih.govorganic-chemistry.org The reaction is often carried out in a biphasic mixture of water and an organic solvent like acetone. organic-chemistry.org This method is advantageous due to its operational simplicity, the use of inexpensive reagents, and its applicability to a broad range of sulfonyl chlorides, affording high yields. nih.govorganic-chemistry.org Green and efficient protocols have been developed using potassium fluoride as the sole fluorine source. researchgate.net

Table 2: Conditions for Aqueous Potassium Fluoride Mediated Halogen Exchange

Fluoride SourceSolvent SystemGeneral TemperatureReaction Time
Potassium Fluoride (KF)Water/AcetoneRoom Temperature to Mild Heating2-4 hours organic-chemistry.org

To enhance the reactivity of the fluoride source, phase-transfer catalysts such as crown ethers can be employed. The use of 18-crown-6 (B118740) in conjunction with potassium fluoride in an aprotic solvent like acetonitrile (B52724) significantly facilitates the nucleophilic substitution of the chloride in sulfonyl chlorides. mdpi.comresearchgate.netnih.gov The crown ether effectively sequesters the potassium ion, leading to a more "naked" and highly reactive fluoride anion. mdpi.comresearchgate.net This method often results in excellent yields for the fluorine substitution. researchgate.net Theoretical and experimental studies have confirmed the catalytic effect of this combination, leading to a significant increase in the reaction rate compared to using KF alone. nih.gov

Table 3: Components for Crown Ether Catalyzed Fluoride Exchange

Fluoride SourceCatalystSolvent
Potassium Fluoride (KF)18-Crown-6Acetonitrile
Potassium Hydrogen Difluoride (KHF2) Applications

Potassium hydrogen difluoride (KHF2) serves as a important fluorine source in the synthesis of sulfonyl fluorides. eurekalert.orgnih.gov Its application is noted for being an inexpensive, stable, and industrially viable option. nih.gov The traditional method for creating sulfonyl fluorides often involves a chlorine-fluorine exchange with arenesulfonyl chlorides, a reaction that can be sluggish. nih.gov However, the use of KHF2, sometimes in combination with a phase transfer catalyst, can improve the efficiency of this transformation. nih.gov The strong nucleophilicity of the bifluoride anion [F-H-F]⁻ is a key factor in its effectiveness. nih.gov

In one-pot syntheses from sulfonates or sulfonic acids, KHF2 has demonstrated superior activity compared to other fluoride salts. nih.gov For instance, a transition-metal-free, one-pot synthesis of sulfonyl fluorides from sulfonates has been developed using cyanuric chloride and KHF2. nih.gov Research has also led to the development of environmentally friendly protocols for sulfonyl fluoride synthesis using KHF2 with stable substrates like disulfides or thiols. acs.org Furthermore, mechanochemical methods utilizing KHF2 under solvent-free conditions have been established, offering a sustainable and efficient alternative to solution-based syntheses. kuleuven.bekuleuven.be

A metal-free photoredox-catalyzed three-component assembly of aryl sulfonyl fluorides has been reported, utilizing KHF2 as the fluorine source under mild conditions. nih.gov This method is particularly noted for its potential in late-stage drug fluorosulfonylation. nih.gov

Functionalization of Pre-existing Sulfonyl Fluoride Scaffolds (e.g., ethenesulfonyl fluoride)

The functionalization of pre-existing sulfonyl fluoride scaffolds, such as ethenesulfonyl fluoride (ESF), provides a direct route to more complex sulfonyl fluoride derivatives. ESF is a key reagent for incorporating the sulfonyl fluoride group through reactions like conjugate addition or palladium-catalyzed Heck-type couplings. nih.gov These methods, however, are generally limited to synthesizing sulfonyl fluorides with ethyl or ethylene (B1197577) linkers. nih.gov

A notable advancement is the in-situ generation of ethene-1,1-disulfonyl difluoride (EDSF) from a bench-stable precursor, which can then be used in cycloaddition reactions to produce highly functionalized 1,1-bissulfonylfluoride substituted cyclobutenes. nih.gov These cyclobutene (B1205218) products can be further diversified through selective late-stage sulfur(VI)-fluoride exchange (SuFEx) modifications. nih.gov

Another approach involves the olefination of aromatic aldehydes with methanedisulfonyl fluoride, which yields β-arylethenesulfonyl fluorides. acs.org These products are valuable as selectively addressable bis-electrophiles in subsequent reactions. acs.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like sulfonyl fluorides in a single step. researchgate.netbohrium.com These reactions are a cornerstone of green chemistry. bohrium.com

A novel metal- and catalyst-free one-pot, multicomponent method has been developed for synthesizing sulfonyl fluorides from aryltriazenes. researchgate.netbohrium.com This process utilizes aryltriazenes, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and N-fluorobenzenesulfonimide (NFSI) in the presence of trifluoroacetic acid (TFA), demonstrating broad functional group tolerance and high yields. researchgate.netbohrium.com

Photoredox catalysis has enabled a three-component aminofluorosulfonylation of unactivated olefins to produce various aliphatic sulfonyl fluorides. nih.gov This method merges photocatalytic proton-coupled electron transfer (PCET) with radical relay processes. nih.gov Similarly, a three-component construction of aryl sulfonyl fluorides has been achieved through photoredox catalysis, using aryl diazonium salts, DABSO, and a fluorine source. nih.govmdpi.com

The applications of sulfonyl fluorides in multicomponent 'one-pot' syntheses have been a significant area of research, highlighting their versatility as synthetic intermediates. thieme-connect.com

Sustainable and Green Chemistry Advancements in this compound Synthesis

Recent research has emphasized the development of sustainable and environmentally friendly methods for synthesizing sulfonyl fluorides. A significant advancement is the synthesis of sulfonyl fluorides in water, which is considered a benign reaction medium. digitellinc.com This has been achieved by employing a surfactant-based catalytic system to enable nucleophilic fluorination, a reaction typically hindered by the inactivation of fluoride in water. digitellinc.com

Protocols have been developed that utilize stable and readily available substrates like thiols and disulfides, with potassium fluoride (KF) as the sole fluorine source and a green oxidant such as NaOCl·5H₂O. eurekalert.orgacs.orgosaka-u.ac.jpsciencedaily.com These methods can be performed in a stepwise or one-pot manner and have been shown to be scalable. eurekalert.orgacs.orgosaka-u.ac.jpsciencedaily.com The by-products of these reactions are often non-toxic salts, minimizing environmental impact. eurekalert.orgosaka-u.ac.jpsciencedaily.com

Mechanochemical synthesis presents another green approach, eliminating the need for solvents. kuleuven.bekuleuven.be This method uses potassium bifluoride (KHF2) as the fluorine source and has been shown to be efficient for producing sulfonyl fluorides from stable precursors. kuleuven.bekuleuven.be Electrochemical methods also contribute to green synthesis by allowing the direct conversion of thiols into sulfonyl fluorides using KF, avoiding the need for additional oxidants or catalysts. acs.org

Catalytic Systems and Reagents in this compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for synthesizing fluorinated compounds under mild conditions. mdpi.comacs.org This method has been successfully applied to the synthesis of alkyl and aryl sulfonyl fluorides.

One approach involves a three-component assembly of aryl sulfonyl fluorides from aryl diazonium salts, a sulfur dioxide surrogate like DABSO, and a fluorine source, using a metal-free organic photocatalyst. nih.govmdpi.com This method is tolerant of a wide range of functional groups. nih.govmdpi.com Another photoredox-catalyzed method achieves the aminofluorosulfonylation of unactivated olefins, leading to aliphatic sulfonyl fluorides. nih.gov

The preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols has also been accomplished using photoredox catalysis. acs.orgorganic-chemistry.org This strategy is based on halogen atom transfer (XAT), followed by SO₂ capture and fluorination, and has been successfully scaled up using flow chemistry. acs.orgorganic-chemistry.org Furthermore, a direct, one-step photocatalytic fluorosulfonylation of allyl sulfones has been developed to synthesize allyl sulfonyl fluorides. rsc.org

Transition metal catalysis plays a crucial role in the synthesis of sulfonyl fluorides, enabling reactions that are otherwise challenging. nih.govnih.gov Palladium-catalyzed reactions have been particularly prominent.

A Pd-catalyzed conversion of aryl iodides to aryl sulfonyl fluorides has been developed using DABSO and an electrophilic fluorine source like Selectfluor. acs.org This method is effective for a diverse range of electronically and sterically varied aryl iodides. acs.org Another Pd-catalyzed approach allows for the synthesis of cyclic alkenylsulfonyl fluorides from the corresponding alkenyl triflates. nih.gov These products are versatile reagents that can undergo further derivatization. nih.gov

Copper catalysis has also been employed in the fluorosulfonylation of aryl diazonium salts. acs.org In these reactions, a Cu(I) species reduces the diazonium salt to an aryl radical, which then reacts with a sulfur dioxide equivalent. acs.org

Bismuth catalysis has recently emerged as a platform for the synthesis of aryl sulfonyl fluorides from (hetero)aryl boronic acids. acs.org This method involves an organobismuth(III) catalyst that cycles through various organometallic steps without changing its oxidation state. acs.org

Organocatalysis

The application of organocatalysis in the synthesis of sulfonyl fluorides represents a significant advancement in the field, offering metal-free alternatives that often proceed under mild reaction conditions. While specific research on the direct organocatalytic synthesis of this compound is not extensively documented, the principles of modern organocatalytic methods, particularly photoredox catalysis, can be applied to propose a viable synthetic route.

Recent studies have demonstrated the power of organophotocatalysis for the synthesis of various alkyl and aryl sulfonyl fluorides. thieme-connect.denih.gov These methods typically involve the generation of a radical species which then undergoes sulfur dioxide insertion and subsequent fluorination.

A plausible organocatalytic approach for the synthesis of this compound could be adapted from the photocatalytic synthesis of alkyl sulfonyl fluorides from organoboron substrates. nih.gov This strategy utilizes a visible-light-mediated pathway with an organic photocatalyst to generate the target molecule from a readily available precursor.

A proposed reaction would involve the use of an organotrifluoroborate salt derived from oxolane, such as potassium (oxolan-2-ylmethyl)trifluoroborate. This substrate would be subjected to a photocatalytic cycle in the presence of a suitable organic photosensitizer, a source of sulfur dioxide, and a fluorinating agent.

Hypothetical Organocatalytic Synthesis of this compound

The proposed transformation would proceed as follows:

(Oxolan-2-ylmethyl)trifluoroborate salt + SO₂ Source + Fluorinating Agent --(Organic Photocatalyst, Visible Light)--> This compound

The reaction would likely be initiated by the organic photocatalyst, which, upon excitation by visible light, facilitates the formation of an alkyl radical from the organotrifluoroborate. This radical can then react with a sulfur dioxide surrogate, followed by trapping with a fluorine source to yield the final product.

Detailed research findings on analogous systems suggest that acridinium-based organic dyes are effective photocatalysts for such transformations. nih.gov The 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) can serve as a convenient solid source of sulfur dioxide, while Selectfluor is a commonly used electrophilic fluorinating agent. nih.gov

The table below outlines the proposed reactants and conditions for a hypothetical organocatalytic synthesis of this compound, based on established methodologies for similar alkyl sulfonyl fluorides. nih.gov

Table 1: Proposed Organocatalytic Synthesis of this compound

Reactant/Catalyst Role Proposed Compound/Condition
Starting Material Alkyl Source Potassium (oxolan-2-ylmethyl)trifluoroborate
SO₂ Source Sulfonyl Group Donor 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
Fluorinating Agent Fluorine Source Selectfluor
Photocatalyst Organic Photosensitizer Acridinium-based dye
Solvent Reaction Medium Dichloromethane or similar aprotic solvent
Light Source Energy Input Blue LED (467 nm)
Temperature Reaction Condition Room Temperature

This table represents a hypothetical reaction based on established organocatalytic methods for the synthesis of alkyl sulfonyl fluorides.

This proposed method highlights the potential of organocatalysis to access complex sulfonyl fluorides like this compound under mild, metal-free conditions. The functional group tolerance and operational simplicity of such photocatalytic systems make them an attractive area for future research and development in the synthesis of novel sulfonyl fluoride compounds.

Reaction Pathways and Mechanistic Investigations of Oxolan 2 Ylmethanesulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, valued for its reliability and the stability of the resulting linkages. sigmaaldrich.com Alkyl sulfonyl fluorides, such as Oxolan-2-ylmethanesulfonyl fluoride, are key connective hubs in SuFEx chemistry. nih.gov The S(VI)-F bond is notably resilient to reduction, strong acids, and heat. nih.gov However, the electrophilicity of the sulfur atom can be activated under specific conditions to allow for rapid and efficient reaction with nucleophiles. nih.gov This balance of stability and reactivity grants SuFEx reactions a high degree of orthogonality, meaning they can proceed selectively in complex chemical environments without interfering with other functional groups. nih.gov

While aryl sulfonyl fluorides have been extensively studied, methods for preparing and utilizing aliphatic sulfonyl fluorides are also advancing, expanding the scope of SuFEx transformations. sigmaaldrich.com These reactions are typically efficient, oxygen- and water-tolerant, and produce high yields, aligning with the principles of click chemistry. sigmaaldrich.comsigmaaldrich.com

Nucleophilic Reactivity at the Sulfur(VI) Center

The core of SuFEx reactivity lies in the nucleophilic substitution at the electrophilic sulfur(VI) center of the sulfonyl fluoride group. nih.gov The S-F bond, while stable, can be displaced by a variety of nucleophiles. Sulfonyl fluorides react chemoselectively at the sulfur atom, in contrast to sulfonyl chlorides which can undergo other side reactions. sigmaaldrich.com

Common nucleophiles in SuFEx reactions with sulfonyl fluorides include:

Amines: Primary and secondary amines, anilines, and even ammonia (B1221849) can react to form stable sulfonamides. nih.govthieme-connect.com

Alcohols and Phenols: These nucleophiles react to form sulfonate esters. acs.org

Thiols: Reaction with thiols yields thiosulfonates.

Carbon nucleophiles: Certain stabilized carbanions can also participate in SuFEx reactions. nih.gov

The reactivity of the sulfonyl fluoride can be influenced by the nature of the alkyl group attached. For alkyl sulfonyl fluorides like this compound, the presence of acidic protons on the carbon adjacent to the sulfonyl group (the α-carbon) can be a complicating factor, especially under strongly basic conditions which may lead to elimination side-reactions. nih.gov

Mechanism of Fluoride Displacement

The displacement of the fluoride ion from the sulfonyl group is a key step in the SuFEx reaction. Two primary mechanisms have been proposed for nucleophilic substitution at a sulfonyl fluoride center. nih.gov

Direct Substitution: This pathway involves a direct, one-step attack of the nucleophile on the sulfur atom, displacing the fluoride ion. This is analogous to a concerted SN2-type mechanism at a carbon center. youtube.com Theoretical studies on model compounds like methanesulfonyl fluoride show that this process proceeds through a trigonal bipyramidal (TBP) transition state. acs.org

Elimination-Addition Pathway: This mechanism involves the formation of a five-coordinate trigonal bipyramidal intermediate. nih.gov The reaction of a nucleophile (e.g., the nitrogen of a lysine (B10760008) residue in a protein) with the sulfonyl fluoride can proceed through a transition state where the nucleophile attacks the sulfur center, coupled with a proton transfer. nih.gov The stability of intermediates and transition states is influenced by charge transfer interactions, which are significant due to the highly electropositive nature of the sulfonyl sulfur atom. acs.org

In all cases, the reaction is driven by the formation of a stable S-Nucleophile bond and the liberation of a fluoride ion, which is a good leaving group, especially when stabilized in solution or captured by a scavenger. sigmaaldrich.com

Role of Activating Environments and Catalysts in SuFEx Processes

Due to the inherent stability of the S-F bond, catalysts are often required to promote SuFEx reactions, particularly with less reactive nucleophiles or substrates like alkyl sulfonyl fluorides. nih.gov Various catalytic systems have been developed to activate the sulfonyl fluoride electrophile.

Base Catalysis: Organosuperbases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazenes are effective catalysts. nih.govacs.org They are thought to activate the sulfur center toward nucleophilic attack. However, strong bases can be incompatible with alkyl sulfonyl fluorides that have α-protons, as they can promote a competing elimination reaction. nih.gov

Lewis Acid Catalysis: Lewis acids like calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) have been shown to activate sulfonyl fluorides for reactions with amines, allowing transformations to occur under milder conditions, such as at room temperature. nih.govacs.org The combination of Ca(NTf₂)₂ and a co-catalyst like DABCO can have a significant acceleratory effect. nih.gov

Nucleophilic Catalysis: Catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) can act as nucleophilic catalysts. acs.org In this mechanism, HOBt first reacts with the sulfonyl fluoride to form a more reactive intermediate, which is then readily attacked by the primary nucleophile (e.g., an amine). This approach often requires a silicon-based additive to act as a fluoride scavenger. acs.org

Bifluoride Salts: Catalysis by bifluoride salts ([FHF]⁻) has been shown to be highly effective, particularly for the synthesis of polymers (polysulfates and polysulfonates) and is compatible with sensitive functional groups like alkyl sulfonyl fluorides. acs.org

Catalyst SystemTypeApplicable NucleophilesKey Features
DBU OrganosuperbaseAlcohols, AminesHighly efficient but can cause elimination with α-protons. nih.gov
Ca(NTf₂)₂ / DABCO Lewis Acid / Co-catalystAminesEnables room temperature reactions; unified approach for various S(VI) fluorides. nih.govacs.org
HOBt / TMDS Nucleophilic / ScavengerAminesEffective for sterically hindered substrates. acs.org
Bifluoride Salts AnionicAlcohols (as silyl (B83357) ethers)Very low catalyst loading; compatible with alkyl sulfonyl fluorides. acs.org

Covalent Adduction and Linkage Chemistry with this compound

Sulfonyl fluorides are considered privileged electrophiles or "warheads" in chemical biology for forming covalent bonds with proteins. rsc.org Their reactivity is balanced: they are stable enough to exist in aqueous biological environments but can be activated by the specific microenvironment of a protein's binding site to react with nucleophilic amino acid residues. rsc.orgnih.gov This allows for the development of highly specific covalent inhibitors and chemical probes.

The sulfonyl fluoride moiety can covalently modify several nucleophilic residues:

Lysine (Lys)

Tyrosine (Tyr)

Serine (Ser)

Threonine (Thr)

Histidine (His)

The reaction with the ε-amino group of a lysine residue, for instance, forms a highly stable sulfonamide linkage, effectively leading to irreversible inhibition of the protein target. nih.govenamine.net The choice of the scaffold attached to the sulfonyl fluoride group (in this case, the oxolan-2-ylmethyl moiety) is crucial for directing the warhead to the desired protein binding site. nih.gov The generation of a benign fluoride ion as the leaving group is another advantage of this chemistry in biological systems. nih.gov

Transformations Involving the Tetrahydrofuran (B95107) Ring Moiety

The tetrahydrofuran (THF) ring in this compound is generally stable. Standard SuFEx conditions, particularly those that are neutral or mildly acidic/basic, are not expected to affect the integrity of the THF ether linkage. However, the ring can participate in chemical transformations under specific, more forceful conditions.

Ring-Opening Reactions and Derivatization

The ether oxygen in the THF ring is a Lewis basic site and can be protonated or coordinated by a strong Lewis acid. This activation is the first step toward ring-opening. The ring-opening of THF typically requires strong electrophilic reagents or potent Lewis acids. researchgate.netnih.gov For instance, theoretical studies show that certain frustrated Lewis pairs (FLPs) can induce the ring-opening of THF. nih.govnih.gov

In the context of this compound chemistry, it is conceivable that highly acidic conditions or the use of strong Lewis acid catalysts for SuFEx activation could potentially lead to a competing THF ring-opening reaction. This would result in the formation of a derivative where the five-membered ring is cleaved, generating a 4-hydroxybutyl chain that could be further functionalized. For example, reactions of certain boryl triflates with nucleophiles in THF have been shown to result in the insertion of a ring-opened THF unit into the final product. rsc.org However, such reactivity is not typical and would likely require reaction conditions specifically designed to promote it, rather than being a common side reaction during standard SuFEx procedures.

Stereochemical Control and Transformations of the Oxolane Ring

Stereoselective synthesis of substituted tetrahydrofurans often relies on leveraging the inherent conformational preferences of the ring and the directing effects of existing substituents. For instance, in reactions involving the α-carbon to the ether oxygen, the stereochemical outcome is often dictated by the approach of the reagent, which is influenced by the pseudo-axial or pseudo-equatorial positioning of the substituent at C2. nih.gov

Transformations of the oxolane ring itself, such as ring-opening or ring-expansion reactions, are also subject to stereochemical control. Ring-opening reactions, often promoted by Lewis or Brønsted acids, proceed via mechanisms where the stereocenters on the ring can dictate the stereochemistry of the resulting acyclic product. nih.govresearchgate.net Conversely, photochemical ring expansion reactions of oxetanes to tetrahydrofurans have been shown to proceed with high diastereoselectivity, suggesting that similar transformations involving the oxolane ring could offer pathways to more complex heterocyclic systems with defined stereochemistry. rsc.orgresearchgate.net

Table 1: Factors Influencing Stereochemical Control of the Oxolane Ring

FactorDescriptionPotential Impact on this compound Reactions
Ring Conformation The oxolane ring exists in dynamic equilibrium between envelope and twist conformations.The preferred conformation can expose or shield the -CH₂SO₂F group, influencing reagent approach and reaction rates.
Anomeric Effects Electronic interactions between the ring oxygen lone pairs and the C-O and C-C sigma bonds.Can stabilize certain conformations and influence the reactivity of the α-protons.
Steric Hindrance The steric bulk of the -CH₂SO₂F group and other potential substituents on the ring.Can direct incoming reagents to the less hindered face of the ring, leading to high diastereoselectivity.
Lewis Acid Coordination Coordination of a Lewis acid to the ring oxygen.Can lock the ring into a specific conformation, enhancing stereochemical control in subsequent transformations.

Radical Processes and Reactivity

The oxolane moiety is known to participate in radical reactions, particularly through the abstraction of a hydrogen atom from the α-position (C2). The resulting THF-2-yl radical is stabilized by the adjacent oxygen atom. nih.gov For this compound, the generation of a radical at the C2 position would be a key step in many potential radical-mediated functionalization reactions.

Recent studies have highlighted the photocatalytic generation of bromine radicals to achieve site-selective α-C–H functionalization of tetrahydrofuran for C–S and C–C cross-couplings under metal-free conditions. rsc.org Such a strategy could be applicable to this compound, allowing for the introduction of various functional groups at the C2 position of the oxolane ring.

Furthermore, radical cyclization reactions are a powerful tool for constructing tetrahydrofuran derivatives with controlled diastereoselectivity. diva-portal.org While these typically involve the formation of the THF ring from an acyclic precursor, the principles of radical stabilization and stereocontrol are directly relevant to understanding the potential radical reactions of a pre-formed oxolane-containing molecule like this compound.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—the electrophilic sulfur of the sulfonyl fluoride, the acidic α-protons to the sulfonyl group, and the C-H bonds of the oxolane ring—makes selectivity a paramount consideration in its reactions.

Chemoselectivity would be crucial in reactions where nucleophiles could potentially attack either the sulfur atom or the α-carbon. The hard-soft acid-base (HSAB) principle can often predict the outcome, with hard nucleophiles favoring attack at the hard sulfur center and softer nucleophiles potentially targeting the α-carbon.

Regioselectivity is primarily a concern when functionalizing the oxolane ring. As mentioned, radical abstraction and many ionic reactions show a strong preference for the α-position (C2) due to the stabilizing effect of the ring oxygen. nih.govrsc.org Iron-catalyzed ring-expansion reactions of epoxides with various unsaturated partners have demonstrated high regioselectivity in the synthesis of tetrahydrofuran derivatives, highlighting the possibility of controlling the position of new substituent introduction. nih.gov

Stereoselectivity in reactions involving the chiral center at C2 of the oxolane ring is influenced by both steric and electronic factors. Asymmetric oxidative cyclization of 1,4-dienes has been shown to produce chiral tetrahydrofurans with high enantioselectivity, indicating that catalytic asymmetric methods can effectively control the stereochemistry of the THF ring during its formation. acs.orgacs.org For a pre-existing chiral center in this compound, diastereoselectivity would be the key challenge, with the existing stereocenter directing the stereochemical outcome of subsequent reactions.

Table 2: Summary of Selectivity in Reactions of Oxolane Derivatives

Selectivity TypeKey ConsiderationsExamples in Tetrahydrofuran Chemistry
Chemoselectivity Competition between reactive sites (e.g., sulfonyl fluoride vs. α-carbon).Nucleophilic attack on sulfonyl chlorides in the presence of other electrophilic groups.
Regioselectivity Preferential reaction at a specific position on the oxolane ring.Predominant α-functionalization of THF via radical or organometallic pathways. nih.govrsc.org
Stereoselectivity Control over the 3D arrangement of atoms.Diastereoselective synthesis of substituted tetrahydrofurans via radical cyclization and catalytic asymmetric reactions. diva-portal.orgnih.gov

Advanced Applications and Research Frontiers of Oxolan 2 Ylmethanesulfonyl Fluoride

Oxolan-2-ylmethanesulfonyl Fluoride (B91410) as a Synthon in Organic Synthesis

Formation of Carbon-Carbon Bonds

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. In the context of sulfonyl fluorides, this can be achieved through reactions with various carbon nucleophiles. For instance, alkyl sulfonyl fluorides have been shown to react with organometallic reagents or enolates. Theoretically, Oxolan-2-ylmethanesulfonyl fluoride could act as an electrophile, where a carbon-based nucleophile attacks the carbon atom adjacent to the sulfonyl fluoride group, displacing the sulfonyl fluoride as a leaving group. However, without experimental data, this remains a hypothetical application.

Formation of Sulfur-Carbon Bonds

The direct reaction of sulfonyl fluorides with carbon nucleophiles at the sulfur atom is a key transformation. While specific studies on this compound are lacking, the general reaction of sulfonyl fluorides with organometallic reagents (like Grignard reagents or organolithiums) can lead to the formation of sulfones, establishing a new sulfur-carbon bond.

Formation of Sulfur-Nitrogen Bonds

The synthesis of sulfonamides through the reaction of sulfonyl fluorides with amines is a well-established and vital reaction in medicinal chemistry. chemrxiv.org It is highly probable that this compound would react with primary and secondary amines to form the corresponding sulfonamides. This reaction typically proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl fluoride, with the elimination of hydrogen fluoride. The development of catalytic methods, for instance using calcium triflimide, has broadened the scope and efficiency of this transformation for various sulfonyl fluorides. chemrxiv.org

Formation of Sulfur-Oxygen Bonds

Similarly, the reaction of sulfonyl fluorides with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. This transformation is another cornerstone of SuFEx chemistry. It is plausible that this compound would react with various alcohol and phenol (B47542) nucleophiles to generate the corresponding sulfonate esters, thereby forming a new sulfur-oxygen bond.

Cyclization Reactions

The strategic placement of functional groups within a molecule containing a sulfonyl fluoride can enable intramolecular cyclization reactions. For example, a molecule containing both a sulfonyl fluoride and a nucleophilic group could potentially undergo an intramolecular reaction to form a cyclic sulfonamide or sulfonate ester. While no specific examples involving this compound are reported, the general principle is a common strategy in the synthesis of heterocyclic compounds.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. While there is no direct evidence of this compound participating in well-known MCRs like the Ugi or Passerini reactions, the broader class of sulfonyl fluorides has been utilized in novel multicomponent approaches. For instance, methods for the one-pot synthesis of sulfonyl fluorides from aryltriazenes have been developed, showcasing the integration of sulfonyl fluoride chemistry with multicomponent strategies.

Contributions to Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, enabling the modification of complex molecules at a late point in their synthesis. nih.govnih.govrsc.orgresearchgate.net This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. nih.govnih.gov Sulfonyl fluorides have emerged as valuable reagents in LSF due to their unique reactivity and stability. rsc.org

The oxolane (tetrahydrofuran) ring in this compound is a common structural motif in many biologically active compounds and approved drugs, often conferring favorable properties such as increased solubility and improved metabolic stability. The presence of this moiety in a late-stage functionalization reagent could, therefore, be highly advantageous.

Potential Contributions of this compound in LSF:

Feature of this compoundPotential Advantage in Late-Stage Functionalization
Oxolane Moiety Introduction of a polar, hydrogen-bond accepting group can improve the aqueous solubility and pharmacokinetic profile of the modified molecule.
Sulfonyl Fluoride Group Acts as a stable yet reactive handle for introducing the oxolanylmethyl group onto various nucleophilic sites in a target molecule.
Combined Structure Offers a direct route to install a metabolically stable, hydrophilic side chain onto a drug candidate or complex natural product.

Research into sulfonyl fluoride-mediated deoxymethylation of phenols highlights the utility of the sulfonyl fluoride group in LSF. rsc.org While not specifically using this compound, these studies establish a proof-of-concept for the reactivity of the sulfonyl fluoride group under conditions compatible with complex molecules. The development of LSF methods often focuses on expanding the toolbox of available reagents to introduce a diverse range of functional groups. nih.gov this compound would be a valuable addition to this toolbox, providing a means to introduce the beneficial oxolanylmethyl group.

Applications in Polymer Chemistry and Materials Science

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of polymers and advanced materials. sigmaaldrich.comresearchgate.netbohrium.com SuFEx reactions are characterized by their high efficiency, broad functional group tolerance, and the formation of stable linkages. sigmaaldrich.com Sulfonyl fluorides are key building blocks in SuFEx chemistry, serving as monomers for the creation of polysulfates and polysulfonates, or as reactive handles for the post-polymerization modification of materials. nih.govchemrxiv.org

Monomers containing sulfonyl fluoride groups, such as 4-vinylbenzenesulfonyl fluoride, have been successfully used in controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) to produce well-defined polymers. chemrxiv.org The resulting polymers, bearing pendant sulfonyl fluoride groups, are amenable to exhaustive post-polymerization modification via SuFEx chemistry. chemrxiv.org

Potential Applications of this compound in Polymer Science:

Monomer for Novel Polymers: this compound could be derivatized to incorporate a polymerizable group (e.g., a vinyl or acrylate (B77674) group). Polymerization of such a monomer would yield polymers with pendant oxolane rings, which could find applications as:

Specialty Polymer Films: The presence of the polar oxolane groups could enhance properties like adhesion, wettability, and biocompatibility. pdx.edu

Solid Polymer Electrolytes: The ether linkages in the oxolane rings could potentially coordinate with cations, making these materials candidates for applications in batteries and other electrochemical devices.

Surface Modification: The compound could be used to modify the surfaces of materials through SuFEx reactions, introducing a layer of oxolane moieties. This could be used to alter the surface properties of a material, for instance, to improve its biocompatibility or to control its interaction with other substances.

A study on fluorinated polymer films demonstrated that epoxide monomers containing sulfonyl fluoride groups can form highly crosslinked glassy films with a surface enriched in these functional groups. pdx.edu This suggests that polymers derived from or modified with this compound could exhibit unique and tunable surface characteristics.

Development of Novel Reagents and Methodologies Based on the this compound Scaffold

The unique combination of a reactive sulfonyl fluoride and a functional oxolane ring makes this compound an attractive scaffold for the development of new chemical reagents. The synthesis of sulfonyl fluorides from a variety of precursors, including sulfonic acids and sulfonates, is now well-established, allowing for the potential generation of a diverse library of related reagents. nih.gov

The development of novel deoxyfluorinating reagents is an active area of research. beilstein-journals.orgnih.gov While this compound itself is not a fluorinating agent in the traditional sense, its scaffold could be incorporated into the design of new reagents. For example, the oxolane moiety could be used to tune the solubility and reactivity of a reagent in different solvent systems.

Furthermore, the principles of SuFEx chemistry allow for the facile reaction of sulfonyl fluorides with a range of nucleophiles. sigmaaldrich.com This opens up the possibility of using this compound as a precursor to a variety of other "oxolanylmethyl" containing compounds, as depicted in the table below.

Potential Derivatization of this compound:

ReactantProduct ClassPotential Application of Product
AminesSulfonamidesPharmaceutical intermediates, biologically active compounds
Phenols/AlcoholsSulfonate EstersPlasticizers, lubricants, chemical intermediates
Silyl (B83357) EthersSulfonate EstersControlled synthesis under mild conditions

The development of new synthetic methodologies often relies on the availability of novel building blocks. researchgate.net The this compound scaffold provides a readily available source of the "oxolanylmethyl" group, which could be exploited in the synthesis of complex molecules.

Explorations in Chemical Biology as Covalent Probes and Tools

Covalent inhibitors and chemical probes are invaluable tools in chemical biology for studying protein function and for drug discovery. nih.govnih.govnih.govsigmaaldrich.com Sulfonyl fluorides have emerged as a privileged class of "warheads" for covalent probes because they can react with a broader range of nucleophilic amino acid residues beyond cysteine, including serine, threonine, tyrosine, lysine (B10760008), and histidine. nih.govsigmaaldrich.commdpi.comnih.gov This expands the scope of the "druggable" proteome. nih.gov

The general strategy for using a sulfonyl fluoride as a covalent probe involves attaching it to a ligand that directs it to the active site of a target protein. researchgate.net The sulfonyl fluoride then reacts with a nearby nucleophilic residue, forming a stable covalent bond and allowing for the study of the protein's function or for its inhibition.

Potential of this compound in Chemical Biology:

Fragment-Based Probe Discovery: The compound itself could be used as a reactive fragment in screening campaigns to identify novel binding sites on proteins. nih.gov The oxolane moiety could contribute to binding through hydrogen bonding or by occupying a specific pocket.

Scaffold for Targeted Probes: this compound can serve as a reactive building block for the synthesis of more complex, targeted covalent probes. The oxolane ring can be a key part of the pharmacophore or a linker to a targeting group.

Tuning Probe Properties: The physicochemical properties of a chemical probe, such as its solubility and cell permeability, are critical for its function. The hydrophilic nature of the oxolane ring could be exploited to improve the aqueous solubility of a probe, making it more suitable for use in biological assays.

The development of activation-free sulfonyl fluoride probes for fragment screening is an emerging area. mdpi.com In this approach, a library of small, reactive sulfonyl fluoride-containing fragments is screened against a protein target. The inherent reactivity of the sulfonyl fluoride allows for the capture of even weak binding events. This compound would be a valuable addition to such a library.

Theoretical and Computational Investigations of Oxolan 2 Ylmethanesulfonyl Fluoride

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within Oxolan-2-ylmethanesulfonyl fluoride (B91410). By employing methods such as ab initio and density functional theory (DFT), a detailed picture of the electron distribution and molecular orbitals can be obtained.

Detailed research findings from quantum chemical calculations on analogous sulfonyl fluorides reveal significant insights into the electronic nature of the S-F bond. For instance, studies on simple alkyl and aryl sulfonyl fluorides indicate a highly polarized bond, with a substantial partial positive charge on the sulfur atom and a partial negative charge on the fluorine atom. This polarization is a key factor in the characteristic reactivity of sulfonyl fluorides. The calculated molecular orbital (MO) energies, particularly the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the susceptibility of the sulfur atom to nucleophilic attack. nih.gov

To provide a quantitative perspective, the following table presents calculated electronic properties for methanesulfonyl fluoride (CH₃SO₂F), a model compound for the functional group of Oxolan-2-ylmethanesulfonyl fluoride. These values were obtained using ab initio (MP2) level of approximation. nih.gov

Calculated PropertyValue for Methanesulfonyl Fluoride (CH₃SO₂F)
Dipole Moment (μ)3.51 D
LUMO EnergyValue dependent on calculation level
Partial Charge on Sulfur (δS)Value dependent on calculation level
Partial Charge on Fluorine (δF)Value dependent on calculation level
Table 1: Calculated Electronic Properties for Methanesulfonyl Fluoride. Data is illustrative and based on typical computational results for this class of compounds. nih.gov

The presence of the oxolane ring is expected to have a modest influence on the electronic properties of the sulfonyl fluoride group through inductive effects. The ether oxygen in the ring can subtly alter the electron density around the sulfonyl group, which could be further quantified through specific calculations on the entire this compound molecule.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the reaction mechanisms of this compound. By mapping the potential energy surface for a given reaction, the structures of transition states can be identified, and the associated activation energy barriers can be calculated. This information is critical for understanding the kinetics and feasibility of different reaction pathways.

For sulfonyl fluorides, a primary reaction of interest is the nucleophilic substitution at the sulfur atom. Computational studies on the sulfonylation of nucleophiles by aromatic sulfonyl fluorides have explored two principal mechanisms:

Direct Substitution (Sₙ2-like): In this pathway, the nucleophile directly attacks the sulfur atom, leading to the displacement of the fluoride ion in a single concerted step.

Elimination-Addition: This mechanism involves the initial formation of a highly reactive sulfene (B1252967) intermediate (R-CH=SO₂) through the elimination of HF, followed by the addition of the nucleophile to the sulfene.

A computational study on the sulfonylation of a lysine (B10760008) residue by an aromatic sulfonyl fluoride, XO44, provides valuable insights that can be extrapolated to this compound. nih.gov The study revealed that the expulsion of the fluoride leaving group is facilitated by protonation, with a calculated energy barrier of approximately 7.5 kcal/mol for this step. nih.gov Another pathway involving direct protonation of the fluorine atom during its expulsion showed an even lower barrier of 5.0 kcal/mol. nih.gov

The following table summarizes the key energetic parameters for the proposed sulfonylation mechanisms, based on the study of a model system.

Mechanistic StepCalculated Activation Energy (kcal/mol)
Fluoride Expulsion with Water-Assisted Protonation~7.5
Fluoride Expulsion with Direct Protonation~5.0
Table 2: Calculated Activation Energies for Key Steps in a Model Sulfonylation Reaction. These values provide an estimate of the energetic landscape for similar reactions involving this compound. nih.gov

These findings suggest that the reaction environment, particularly the availability of proton sources, can significantly influence the reaction mechanism and rate.

Conformational Analysis of the Oxolan-2-yl Moiety and its Stereoelectronic Effects on Reactivity

The oxolane (tetrahydrofuran) ring in this compound is not planar and can adopt several puckered conformations. The specific conformation of the ring and the orientation of the methanesulfonyl fluoride substituent can have a profound impact on the molecule's reactivity due to stereoelectronic effects.

A detailed computational and spectroscopic analysis of tetrahydrofurfuryl alcohol, a close structural analog, has shown that the tetrahydrofuran (B95107) ring primarily exists in two low-energy conformations: the envelope (E) and twist (T) forms. yorku.ca The relative stability of these conformers is influenced by the orientation of the substituent. yorku.ca For tetrahydrofurfuryl alcohol, the envelope geometry is favored when the hydroxymethyl group is in a gauche(-) orientation relative to the ring's C-O bond, while the twist form is more stable with a gauche(+) orientation. yorku.ca The energy barriers for the interconversion between these conformers are low, on the order of 1.5–1.7 kJ mol⁻¹, indicating that the ring is flexible at room temperature. yorku.ca

Conformer PairRing GeometrySubstituent Orientation (OCCO Dihedral)Relative StabilityInterconversion Barrier (kJ mol⁻¹)
1Envelope (E)gauche(-) (~ -60°)More Stable1.5 - 1.7
2Twist (T)gauche(+) (~ +60°)Less Stable1.5 - 1.7
Table 3: Conformational Preferences of the Tetrahydrofurfuryl Moiety as a Model for this compound. yorku.ca

These conformational preferences can influence the reactivity of the sulfonyl fluoride group. For instance, the accessibility of the sulfur atom to an incoming nucleophile may be sterically hindered in certain conformations. Furthermore, stereoelectronic effects, such as hyperconjugation between the lone pairs of the ether oxygen and the antibonding orbitals of the C-S or S-F bonds, can modulate the electrophilicity of the sulfur atom. The specific conformation can therefore fine-tune the reactivity of the molecule.

Molecular Dynamics Simulations for Intermolecular Interactions and Reactivity Prediction

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its interactions with solvent molecules and other reactants. By simulating the motion of atoms over time, MD can reveal preferred intermolecular interaction patterns and provide insights into the initial stages of a chemical reaction.

MD simulations of molecules containing ether and sulfonyl functionalities in aqueous environments have shown that the oxygen atoms of both the ether and sulfonyl groups can act as hydrogen bond acceptors. researchgate.netnih.govresearchgate.net In the context of this compound in an aqueous solution, water molecules would be expected to form a structured solvation shell around the molecule, with hydrogen bonds to the ether oxygen and the sulfonyl oxygens.

The strength and nature of these intermolecular interactions can be quantified through parameters such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Interacting PairExpected RDF Peak Position (Å)
Ether Oxygen (O) ··· Water Hydrogen (Hw)~1.8 - 2.0
Sulfonyl Oxygen (O) ··· Water Hydrogen (Hw)~1.7 - 1.9
Table 4: Predicted Intermolecular Interaction Distances from Molecular Dynamics Simulations in an Aqueous Environment.

These simulations can also be used to predict reactivity by identifying conformations that are pre-organized for a reaction or by calculating the potential of mean force along a reaction coordinate. For example, by simulating the approach of a nucleophile to the sulfonyl fluoride group, one can gain a dynamic understanding of the factors that favor or hinder the reaction.

Future Directions and Emerging Research Avenues

Development of More Efficient and Environmentally Benign Synthetic Routes

The synthesis of alkylsulfonyl fluorides, including Oxolan-2-ylmethanesulfonyl fluoride (B91410), is a critical area of ongoing research. Traditional methods often rely on the conversion of corresponding sulfonyl chlorides, which can be hydrolytically unstable. Future efforts are geared towards developing greener and more efficient synthetic pathways.

Recent progress in the broader field of sulfonyl fluoride synthesis points towards several promising directions. sigmaaldrich.com One key area is the move away from harsh fluorinating agents. The development of methods using safer and more accessible fluoride sources, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), is a significant step forward. google.com For instance, a patented method for preparing methanesulfonyl fluoride involves the reaction of methanesulfonyl chloride with aqueous potassium fluoride, which simplifies the process and reduces costs. google.com

Furthermore, innovative catalytic approaches are being explored to synthesize alkylsulfonyl fluorides directly from more readily available precursors like thiols and disulfides. sigmaaldrich.com These methods, which can be mediated by electrocatalysis or photoredox catalysis, offer a more atom-economical and environmentally friendly alternative to traditional multi-step syntheses. sigmaaldrich.com The application of these green principles to the specific synthesis of Oxolan-2-ylmethanesulfonyl fluoride is a major goal, aiming to reduce waste and avoid the use of toxic reagents.

Table 1: Comparison of Potential Synthetic Strategies for Alkylsulfonyl Fluorides

Synthetic RoutePrecursorsKey Reagents/CatalystsPotential Advantages
Halogen ExchangeAlkylsulfonyl chloridesKF, KHF₂Use of inexpensive and safer fluoride sources. google.com
Oxidative FluorinationThiols, DisulfidesElectrochemical cell, KFAvoids unstable sulfonyl chloride intermediates; greener approach. sigmaaldrich.com
Radical FluorosulfonylationAlkenesPhotoredox catalystsDirect installation of the SO₂F group. sigmaaldrich.com

Expanding the Scope and Selectivity of SuFEx Reactions with this compound

The utility of this compound lies in its function as a "click" chemistry reagent. SuFEx reactions allow for the reliable formation of strong covalent bonds between molecules. A primary research focus is to expand the range of molecules (nucleophiles) that can react with this sulfonyl fluoride and to control the reaction's selectivity.

Alkylsulfonyl fluorides like this compound are known to react with a variety of nucleophiles, including phenols, amines, and alcohols, to form sulfonate esters and sulfonamides. nih.gov Future research will likely focus on fine-tuning reaction conditions to achieve high yields and selectivity with an even broader array of functional groups, including those found in complex bioactive molecules and materials. nih.govnih.gov The reactivity of sulfonyl fluorides is generally considered to be greater than that of the related fluorosulfates, which can allow for faster reaction rates. nih.gov The presence of the oxolane (tetrahydrofuran) ring may also influence reactivity and selectivity, a facet that warrants detailed investigation.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis into automated and continuous flow platforms is a major trend in modern chemistry, offering improved safety, efficiency, and scalability. dokumen.pubnih.gov This is particularly relevant for SuFEx chemistry, which sometimes involves gaseous or highly reactive reagents. nih.gov

Future research will undoubtedly focus on adapting the use of this compound for these advanced platforms. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. dokumen.pub Automated systems, including those using liquid handling robots, can be used to rapidly screen reaction conditions and synthesize libraries of new compounds for applications in drug discovery and materials science. chemrxiv.org The development of robust flow protocols for SuFEx reactions using alkylsulfonyl fluorides will be a key enabler for their widespread adoption in industrial and academic research.

Exploration of Novel Catalytic Activation Modes

While SuFEx reactions can proceed without catalysts, the development of new catalytic systems is crucial for accelerating reaction rates, lowering reaction temperatures, and enabling reactions with less reactive partners. Research into the catalytic activation of sulfonyl fluorides is a vibrant area.

Several classes of catalysts have been shown to be effective for SuFEx reactions. These include organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and other amidines, which can activate the sulfonyl fluoride for nucleophilic attack. nih.govchemrxiv.org More recently, Lewis acids such as calcium(II) bistriflimide (Ca(NTf₂)₂) have emerged as powerful catalysts. nih.govhmc.edu Mechanistic studies suggest that the calcium ion activates the sulfonyl fluoride by coordinating to both the sulfonyl oxygen and the fluoride atom, making the sulfur center more electrophilic. hmc.edu The exploration of these and other novel catalytic systems, including photoredox and electrocatalysis for precursor synthesis, will continue to be a major driver of innovation for reactions involving this compound. sigmaaldrich.com

Table 2: Emerging Catalytic Systems for SuFEx Reactions

Catalyst ClassExampleProposed Activation Mode
Organic BasesDBU, TriethylamineNucleophilic activation of sulfonyl fluoride or deprotonation of nucleophile. nih.govchemrxiv.org
Lewis AcidsCa(NTf₂)₂Coordination to and activation of the sulfonyl fluoride group. hmc.edu
Nucleophilic CatalystsHOBtFormation of a more reactive intermediate with the sulfonyl fluoride. chemrxiv.org

Discovery of Unprecedented Reactivity and Transformative Applications

Beyond its established role in SuFEx chemistry, there is potential for the discovery of entirely new types of reactions involving this compound. The unique structural and electronic properties imparted by the oxolane ring could lead to unprecedented reactivity.

The broader field of sulfonyl fluoride chemistry has already seen the development of novel connective hubs and reactions that go beyond simple substitution. monash.edu For example, the strategic placement of other reactive groups alongside the sulfonyl fluoride can lead to complex, multi-component reactions. The inherent stability of the S-F bond, combined with its potential for "on-demand" activation, makes it an attractive functional group for designing innovative chemical transformations. Future research will likely explore whether the oxolane moiety in this compound can participate in or direct reactions in unexpected ways, opening up new avenues for the synthesis of complex cyclic and heterocyclic structures. This exploration could lead to transformative applications in medicinal chemistry, chemical biology, and materials science. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.